Einecs 275-023-4
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Overview
Description
Einecs 275-023-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 275-023-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the reaction type and conditions employed.
Scientific Research Applications
Einecs 275-023-4 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is utilized as a reagent or intermediate in various chemical reactions. In biology and medicine, it may be used in the development of pharmaceuticals or as a research tool to study biological processes. In industry, it can be employed in the production of various commercial products.
Mechanism of Action
The mechanism of action of Einecs 275-023-4 involves its interaction with specific molecular targets and pathways The exact molecular targets and pathways depend on the compound’s structure and functional groups
Comparison with Similar Compounds
Einecs 275-023-4 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds may include those with comparable molecular structures or functional groups. The uniqueness of this compound lies in its specific applications and properties that distinguish it from other compounds.
Properties
CAS No. |
70917-04-3 |
---|---|
Molecular Formula |
C27H41Cl2N7O6S |
Molecular Weight |
662.6 g/mol |
IUPAC Name |
2-(dibutylamino)ethanol;2,5-dichloro-4-[[5-cyano-2,6-bis(2-hydroxyethylamino)-4-methylpyridin-3-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C17H18Cl2N6O5S.C10H23NO/c1-9-10(8-20)16(21-2-4-26)23-17(22-3-5-27)15(9)25-24-13-6-12(19)14(7-11(13)18)31(28,29)30;1-3-5-7-11(9-10-12)8-6-4-2/h6-7,26-27H,2-5H2,1H3,(H2,21,22,23)(H,28,29,30);12H,3-10H2,1-2H3 |
InChI Key |
FJXSPXLRXJBNHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCO.CC1=C(C(=NC(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)NCCO)NCCO)C#N |
Origin of Product |
United States |
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